molecular formula C14H15ClN2O2S2 B299395 5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene

5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene

Cat. No. B299395
M. Wt: 342.9 g/mol
InChI Key: SOJRKYAERVYDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene, commonly known as CP-154,526, is a synthetic compound that belongs to the family of sulfonylthiophenes. It is a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1), which is a G protein-coupled receptor that is widely distributed in the central nervous system. CP-154,526 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including anxiety, depression, and addiction.

Mechanism of Action

CP-154,526 selectively binds to the 5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene receptor and blocks its activation by the endogenous ligand corticotropin-releasing factor (CRF). CRF is released in response to stress and activates the 5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene receptor, which in turn triggers the release of stress hormones such as cortisol. By blocking the 5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene receptor, CP-154,526 reduces the release of stress hormones and attenuates the stress response.
Biochemical and Physiological Effects:
CP-154,526 has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, CP-154,526 has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a key regulator of the stress response. By blocking the 5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene receptor, CP-154,526 reduces the release of adrenocorticotropic hormone (ACTH) and cortisol, which are key components of the HPA axis.

Advantages and Limitations for Lab Experiments

One advantage of CP-154,526 is its selectivity for the 5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene receptor, which allows for more precise targeting of the stress response. However, one limitation of CP-154,526 is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several future directions for research on CP-154,526. One direction is to further explore its potential therapeutic applications in neuropsychiatric disorders, such as anxiety, depression, and addiction. Another direction is to investigate its potential as a tool for studying the role of the 5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene receptor in the stress response and related behaviors. Additionally, there is potential for the development of more potent and selective 5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene receptor antagonists based on the structure of CP-154,526.

Synthesis Methods

The synthesis of CP-154,526 involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction yields CP-154,526 as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

CP-154,526 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. Studies have shown that 5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene receptors play a crucial role in regulating stress responses, anxiety, depression, and addiction. CP-154,526 has been shown to block the 5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene receptor and reduce stress-induced behaviors in animal models. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies.

properties

Product Name

5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene

Molecular Formula

C14H15ClN2O2S2

Molecular Weight

342.9 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C14H15ClN2O2S2/c15-13-6-7-14(20-13)21(18,19)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-7H,8-11H2

InChI Key

SOJRKYAERVYDJB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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